(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

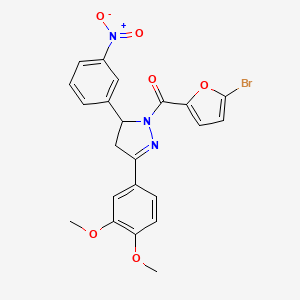

The compound (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted with three distinct groups:

- A 5-bromofuran-2-yl moiety linked via a methanone group.

- A 3,4-dimethoxyphenyl group at position 3 of the pyrazoline ring.

- A 3-nitrophenyl group at position 3.

This structure combines electron-donating (methoxy) and electron-withdrawing (nitro, bromo) substituents, which may influence reactivity, solubility, and biological activity. Crystallographic characterization of such compounds typically employs SHELX programs, as evidenced by structural studies of related pyrazolines .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O6/c1-30-18-7-6-13(11-20(18)31-2)16-12-17(14-4-3-5-15(10-14)26(28)29)25(24-16)22(27)19-8-9-21(23)32-19/h3-11,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNFWNJBQHXZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=C(O4)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazole Core: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions to form the pyrazole ring.

Introduction of the Phenyl Groups: The phenyl groups can be introduced via electrophilic aromatic substitution reactions, where the pyrazole core reacts with substituted benzaldehydes or benzoyl chlorides.

Bromination of Furan: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Coupling Reactions: The final step involves coupling the brominated furan with the substituted pyrazole through a carbonylation reaction, often using palladium-catalyzed cross-coupling techniques like the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Studies have explored the inhibition of specific enzymes by related compounds. For example, some derivatives have been shown to inhibit carbonic anhydrase isoforms, which play a role in tumor growth and metastasis .

Case Studies

Several case studies illustrate the applications of this compound in scientific research:

Mechanism of Action

The mechanism by which (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The nitro group could participate in redox reactions, while the methoxy groups might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a pyrazoline core with several analogs but differs in substituent patterns (Table 1). Key comparisons include:

Key Observations:

Physicochemical Properties

While explicit data for the target compound (e.g., melting point, solubility) are unavailable, trends can be inferred:

- Solubility : Nitro groups reduce water solubility, but methoxy substituents may mitigate this through hydrogen bonding. Comparatively, trifluoromethyl analogs () are highly hydrophobic.

- Molecular Weight : The bromine and nitro groups increase molecular weight (~500–550 g/mol estimated) relative to simpler analogs like acetyl-substituted pyrazolines (~350 g/mol, ).

- Crystallinity : Similar pyrazolines are often crystalline, with structures resolved via SHELX (e.g., ). The nitro group may enhance π-stacking interactions, improving crystallinity.

Data Table: Structural and Functional Comparison

Biological Activity

The compound (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound.

Synthesis

The synthesis of the target compound typically involves several key steps:

- Preparation of Intermediates : The synthesis begins with the formation of 5-bromofuran-2-carbaldehyde, which is then reacted with appropriate aryl substituents.

- Condensation Reaction : The aldehyde undergoes a condensation reaction with 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole to form the final product.

- Purification : The compound is purified through recrystallization or chromatography to achieve the desired purity and yield.

Antimicrobial Properties

Research indicates that derivatives of bromofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit biofilm formation by various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromine atom in the furan ring may enhance the compound's interaction with microbial targets.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have demonstrated inhibition of protein tyrosine kinases, which are crucial in cancer cell proliferation .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Interaction with Receptors : The bromofuran moiety can participate in π-π stacking and hydrogen bonding interactions with biological receptors, potentially altering their activity .

Case Studies

- Antibiofilm Activity : A study evaluated the efficacy of various bromofuran derivatives against biofilms formed by Pseudomonas aeruginosa. The results indicated that certain derivatives significantly reduced biofilm biomass compared to controls, suggesting a potential application in treating chronic infections .

- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that compounds structurally similar to (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.